Monolithium succinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium succinate can be synthesized by neutralizing succinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The balanced chemical equation for this reaction is:
C₄H₆O₄ (succinic acid) + 2 LiOH (lithium hydroxide) → C₄H₄Li₂O₄ (lithium succinate) + 2 H₂O (water)
Industrial Production Methods: Industrial production of lithium succinate involves the same neutralization reaction but on a larger scale. The process includes the following steps:
- Dissolving succinic acid in water.
- Adding lithium hydroxide to the solution while maintaining constant stirring.
- Filtering the resulting solution to remove any impurities.
- Evaporating the water to obtain lithium succinate crystals .
Types of Reactions:
Oxidation: Lithium succinate can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions involving lithium succinate are also rare.
Substitution: Lithium succinate can participate in substitution reactions where the lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation: Formation of succinic acid derivatives.
Reduction: Formation of butanediol.
Substitution: Formation of sodium succinate or potassium succinate.
Scientific Research Applications
Lithium succinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Primarily used in dermatology for treating seborrhoeic dermatitis and anogenital warts.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of lithium succinate involves several molecular targets and pathways:
Inositol Monophosphatase Inhibition: Lithium succinate inhibits inositol monophosphatase, leading to a decrease in inositol triphosphate and diacylglycerol levels.
Glycogen Synthase Kinase-3 Beta Inhibition: Lithium succinate inhibits glycogen synthase kinase-3 beta, which plays a role in various cellular processes, including cell division and apoptosis.
Glutamate Receptor Modulation: Lithium succinate modulates glutamate receptors, maintaining a balance between excitatory and inhibitory neurotransmission.
Comparison with Similar Compounds
Lithium Carbonate: Used in the treatment of bipolar disorder but has a different mechanism of action.
Lithium Citrate: Also used for bipolar disorder treatment, with similar pharmacological effects but different pharmacokinetics.
Lithium Orotate: Marketed as a dietary supplement with claims of better bioavailability.
Uniqueness of Lithium Succinate: Lithium succinate is unique due to its specific applications in dermatology and its potential for treating anogenital warts. Unlike other lithium salts, it is not commonly used for mood stabilization but has shown promise in dermatological treatments .
Properties
CAS No. |
17229-80-0 |
---|---|
Molecular Formula |
C4H5LiO4 |
Molecular Weight |
124.0 g/mol |
IUPAC Name |
lithium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
LQNUMILKBSMSMM-UHFFFAOYSA-M |
SMILES |
[Li+].C(CC(=O)[O-])C(=O)O |
Canonical SMILES |
[Li+].C(CC(=O)[O-])C(=O)O |
Key on ui other cas no. |
17229-80-0 16090-09-8 |
Pictograms |
Irritant |
Synonyms |
lithium succinate |
Origin of Product |
United States |
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